
(R)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with a complex structure that includes a pyran ring, a carbamate group, and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate typically involves the reaction of a pyran derivative with a carbamate precursor under specific conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the carbamate group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher efficiency and consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, ®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate has potential applications as a drug precursor. Its ability to undergo various chemical modifications allows for the design of novel therapeutic agents with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target molecule. The pyran ring and tert-butyl group contribute to the compound’s overall stability and reactivity, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the pyran ring.
6-oxotetrahydro-2H-pyran-3-yl carbamate: Similar structure but without the tert-butyl group.
N-Boc-pyrrolidine: Contains a carbamate group and a cyclic structure but differs in the ring size and substituents.
Uniqueness
®-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate is unique due to the combination of its pyran ring, carbamate group, and tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H17NO4 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-6-oxooxan-3-yl]carbamate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-4-5-8(12)14-6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1 |
Clé InChI |
NIZFUEFAOHKWFS-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCC(=O)OC1 |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


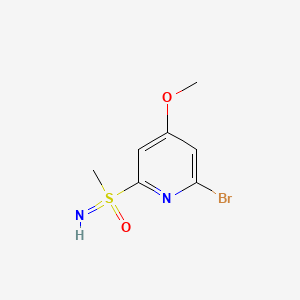
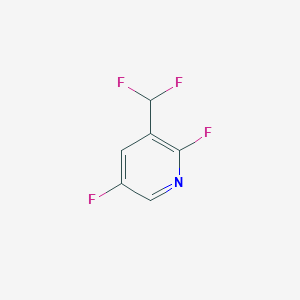
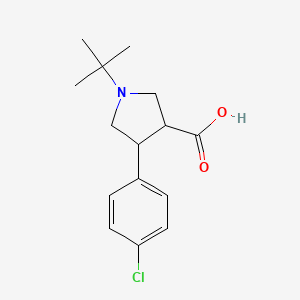
![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)
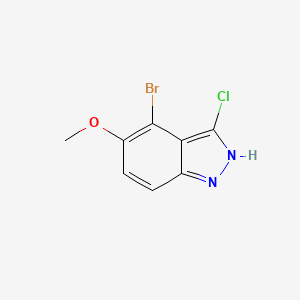
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
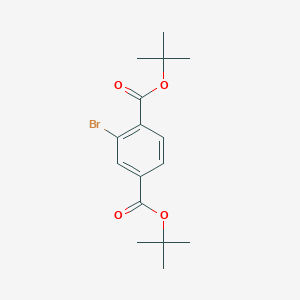

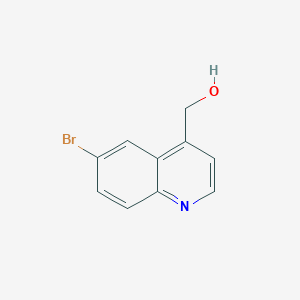
![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
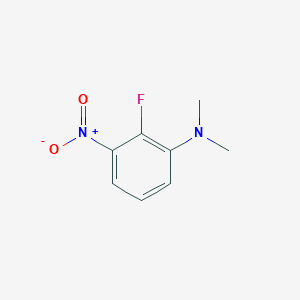
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)
